molecular formula C11H7F4NO B1426834 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one CAS No. 1480459-88-8

3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one

Cat. No.: B1426834
CAS No.: 1480459-88-8
M. Wt: 245.17 g/mol
InChI Key: NRCMEPMUFFWVAQ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one: is a synthetic compound with the molecular formula C11H7F4NO and a molecular weight of 245.18 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluoroindole groups, making it a unique and valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one typically involves the reaction of 5-fluoroindole with a trifluoromethyl ketone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl or fluoroindole groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of fluorinated indole derivatives on various biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, although specific studies are needed to confirm these effects.

Industry: In the industrial sector, 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one can be used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoroindole groups may enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of various biochemical pathways .

Comparison with Similar Compounds

  • 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one
  • 3,3,3-trifluoro-1-(5-bromo-1H-indol-3-yl)propan-1-one
  • 3,3,3-trifluoro-1-(5-chloro-1H-indol-3-yl)propan-1-one

Comparison: Compared to these similar compounds, 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one is unique due to the presence of both trifluoromethyl and fluoroindole groups. This combination of functional groups may confer distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity .

Properties

IUPAC Name

3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO/c12-6-1-2-9-7(3-6)8(5-16-9)10(17)4-11(13,14)15/h1-3,5,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMEPMUFFWVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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